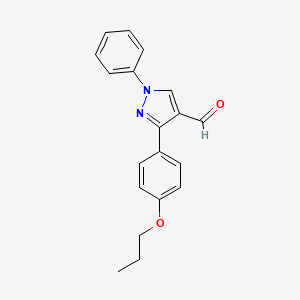

1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative characterized by a phenyl group at position 1, a 4-propoxyphenyl substituent at position 3, and a formyl group at position 4 of the pyrazole ring. The propoxy group (–OCH₂CH₂CH₃) at the para position of the phenyl ring introduces steric bulk and moderate electron-donating effects, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

1-phenyl-3-(4-propoxyphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-2-12-23-18-10-8-15(9-11-18)19-16(14-22)13-21(20-19)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKOZIRYVBZYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole with a suitable aldehyde precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the carbaldehyde group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo oxidation reactions, typically resulting in the formation of the corresponding carboxylic acid.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | 1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carboxylic acid |

Reduction Reactions

The aldehyde group of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde can be reduced to an alcohol using reducing agents.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Reduction | Sodium borohydride | 1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-methanol |

Substitution Reactions

1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various substitution reactions, leading to the creation of different substituted derivatives.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Substitution | Halogenating agents | Various substituted derivatives |

Condensation Reactions

A key reaction involves the condensation of 3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde with 2-piperidino-1,3-thiazol-4-one under acidic conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are effective for the functionalization of pyrazole triflates, which are intermediates in the synthesis of substituted 1-phenyl-1H-pyrazole-4-carbaldehydes . These reactions facilitate carbon-carbon bond formation with excellent selectivity and broad tolerance for functional groups .

Reactions with Active Methylene Compounds

Pyrazole-3(4)-carbaldehydes undergo condensation reactions with active methylene compounds .

Reactions with Semicarbazide, Thiosemicarbazide, and Hydroxylamine

Pyrazole-3(4)-carbaldehydes undergo reactions with semicarbazide, thiosemicarbazide, and hydroxylamine .

Reactions with Amines

Pyrazole-3(4)-carbaldehydes undergo reactions with amines .

Hydroxyalkylation

Pyrazole-3(4)-carbaldehydes undergo Friedel-Crafts type reactions (Hydroxyalkylation) .

These reactions highlight the versatility of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde as a chemical intermediate for synthesizing a variety of compounds with potential biological activities.

Scientific Research Applications

Chemical Reactions

1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical transformations:

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | 1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carboxylic acid |

| Reduction | Sodium borohydride | 1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-methanol |

| Substitution | Halogenating agents | Various substituted derivatives |

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the development of more complex molecules. Its unique structure allows it to be utilized as a reagent in various chemical reactions.

Biology

Research indicates that the compound exhibits potential antimicrobial and antioxidant properties. It has been evaluated for efficacy against both Gram-positive and Gram-negative bacteria, showing promising results with low minimum inhibitory concentrations (MICs) . Additionally, its ability to scavenge free radicals suggests significant antioxidant capabilities.

Medicine

The compound is under investigation for its potential therapeutic applications. Studies have shown its effectiveness in inducing apoptosis in cancer cell lines, such as K562 cells, indicating potential use in cancer therapies. The mechanism involves increased caspase activity and PARP cleavage after treatment .

Case Studies

Anticancer Study:

A study explored the effects of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde on K562 cells. Results indicated that the compound significantly induced apoptosis.

Antimicrobial Evaluation:

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The MIC values were notably lower than those of standard antibiotics, showcasing strong antibacterial properties .

Mechanism of Action

The mechanism of action of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl and propoxyphenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde with structurally related compounds:

Substituent Variations at Position 1

1-Benzoyl Derivatives (e.g., 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) :

- The replacement of the phenyl group with a benzoyl moiety (–COC₆H₅) introduces an electron-withdrawing carbonyl group, altering electronic properties and bioactivity.

- Activity : These derivatives showed significant antioxidant (IC₅₀: 12–18 µM in DPPH assays) and anti-inflammatory activity (68–74% inhibition in carrageenan-induced edema models). Compounds with electron-donating groups (e.g., 4-methoxy in 4c ) exhibited enhanced activity due to increased aromaticity and stability .

- Synthesis : Prepared via Vilsmeier-Haack formylation, yielding 70–85% under optimized conditions .

- Activity: Demonstrated moderate antiproliferative effects against cancer cell lines (e.g., K562 leukemia, 40–50% inhibition at 10 µM) .

Substituent Variations at Position 3

- 3-(2-Thienyl) Derivatives (e.g., 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde): Replacement of the 4-propoxyphenyl group with a thiophene ring introduces heterocyclic aromaticity. Activity: Used in synthesizing flavanone derivatives (3a–h), which showed broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) . Synthesis: Microwave-assisted one-pot reactions achieved 75–90% yields, highlighting efficiency over conventional methods .

- Activity: Exhibited superior antioxidant activity (IC₅₀: 10.2 µM) compared to nitro-substituted analogs .

Substituent Effects on the Aldehyde Group

- Propargylation Products (e.g., 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde) :

Key Comparative Data Table

Research Findings and Trends

- Electron-Donating Groups : Methoxy and propoxy substituents enhance antioxidant and anti-inflammatory activities by stabilizing radical intermediates .

- Heterocyclic Substitutions : Thienyl groups improve antimicrobial activity, likely due to increased π-π stacking with microbial enzymes .

- Synthetic Efficiency : Microwave-assisted methods reduce reaction times (20–30 minutes) and improve yields compared to traditional heating (2–4 hours) .

Biological Activity

1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by a pyrazole ring, a phenyl group, and an aldehyde functional group. Its molecular formula is . The synthesis typically involves palladium-catalyzed cross-coupling reactions, which allow for the functionalization of nitrogen heterocycles, enhancing its reactivity and potential biological activity .

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds often exhibit antimicrobial activities. For instance, related pyrazole derivatives have shown potent antibacterial effects against various strains of bacteria. The compound 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde has been evaluated for its potential against both Gram-positive and Gram-negative bacteria, with promising results suggesting low minimum inhibitory concentrations (MICs) .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Preliminary studies indicate that 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits antiproliferative effects against several cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The most active derivatives displayed low micromolar GI50 values, indicating strong growth inhibition .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | GI50 (µM) |

|---|---|---|

| 1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde | K562 | <10 |

| 1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde | MCF-7 | <15 |

The mechanism of action involves the induction of apoptosis through pathways such as poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase cascades. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde is attributed to its ability to interact with specific molecular targets. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl and propoxyphenyl groups contribute to the binding affinity and specificity for certain targets .

Case Studies

Recent studies have highlighted the compound's effectiveness in various experimental models:

- Anticancer Study : A study examined the effects of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde on K562 cells. Treatment with the compound resulted in significant apoptosis induction as evidenced by increased caspase activity and PARP cleavage after 48 hours .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing MIC values significantly lower than those of standard antibiotics, indicating strong antibacterial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation of preformed pyrazole derivatives. For example, analogous methods involve reacting 1,3-diphenylpyrazole derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position . Key intermediates include 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole, which is synthesized via cyclocondensation of hydrazines with β-diketones or via Suzuki-Miyaura coupling for aryl-substituted pyrazoles .

Q. How is the structural characterization of this compound typically performed, and what crystallographic data are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the molecular structure. Parameters such as bond lengths (e.g., C=O at ~1.21 Å), dihedral angles between aromatic rings, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) are critical for validating purity and stereoelectronic properties . FT-IR (for aldehyde C=O stretch at ~1700 cm⁻¹) and NMR (aldehyde proton at δ ~9.8–10.0 ppm) are complementary techniques .

Q. What safety protocols are recommended for handling pyrazole-4-carbaldehydes in laboratory settings?

- Methodological Answer : Due to the reactive aldehyde group and potential toxicity, use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood. Avoid exposure to heat or sparks, as some pyrazole derivatives are combustible. Storage should be in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yields of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde be optimized, and what factors influence regioselectivity?

- Methodological Answer : Yield optimization requires careful control of reaction conditions:

- Temperature : Vilsmeier-Haack reactions typically proceed at 80–100°C; exceeding this range may lead to side products .

- Catalyst : Use of Lewis acids (e.g., ZnCl₂) can enhance cyclocondensation efficiency for pyrazole ring formation .

- Substituent effects : Electron-donating groups (e.g., propoxy) on the phenyl ring improve electrophilic substitution at the 4-position of pyrazole, as shown in analogous compounds .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole carbaldehydes?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., S. aureus ATCC 25923) .

- Structural nuances : Subtle differences (e.g., propoxy vs. methoxy substituents) can alter lipophilicity and target binding. Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like DHFR or kinases .

Q. How does the propoxy substituent influence the compound’s electronic properties and reactivity in further derivatization?

- Methodological Answer : The propoxy group (–OCH₂CH₂CH₃) acts as an electron-donating group via resonance, increasing electron density on the adjacent phenyl ring. This enhances electrophilic substitution at the pyrazole’s 4-position and stabilizes intermediates in reactions like aldol condensations or Schiff base formation. Comparative studies with methoxy/methyl analogs show longer alkoxy chains (e.g., propoxy) improve solubility in nonpolar solvents, aiding in purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.